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Compound of Interest

Compound Name: 2-Hydroxy-2-methylpropiophenone

Cat. No.: B179518 Get Quote

Introduction

2-Hydroxy-2-methylpropiophenone, also known by trade names such as Darocur 1173 or

Irgacure 1173, is a highly efficient Type I photoinitiator widely used in photolithography and

other UV-curing applications.[1][2] As a Type I initiator, it undergoes direct cleavage upon

exposure to ultraviolet (UV) light to generate free radicals, which subsequently initiate the

polymerization of monomers and oligomers in a photoresist formulation.[1] Its high efficiency,

excellent solubility in common organic solvents, and compatibility with various monomers, such

as acrylates and methacrylates, make it a crucial component in the fabrication of

microstructures, hydrogels, coatings, and adhesives.[1][2]

Physicochemical Properties
The key properties of 2-Hydroxy-2-methylpropiophenone are summarized in the table below.

Its UV absorption spectrum is critical for photolithography, as the wavelength of the exposure

tool must overlap with the absorption peaks of the photoinitiator to ensure efficient radical

generation.
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Property Value References

CAS Number 7473-98-5 [3][4][5]

Molecular Formula C₁₀H₁₂O₂ [4][5]

Molecular Weight 164.2 g/mol [3][5]

Appearance Colorless to pale yellow liquid [2][4][5]

UV Absorption Peaks 244 nm, 278 nm, 322 nm [5]

Optimal UV Range 200 - 400 nm [1][3]

Synonyms
HMPP, Darocur 1173, Irgacure

1173, Photocure-1173
[3][4][5]

Mechanism of Photoinitiation
2-Hydroxy-2-methylpropiophenone operates via a Norrish Type I cleavage mechanism. This

process is characterized by the direct fragmentation of the molecule into two distinct free

radicals upon absorption of UV radiation.[1][2]

UV Absorption: The ketone group in the molecule absorbs a photon of UV light, promoting it

to an excited electronic state.[1]

α-Cleavage: In this excited state, the bond between the carbonyl group and the adjacent

tertiary carbon atom breaks homolytically.[1]

Radical Formation: This cleavage event generates a benzoyl radical and a 2-hydroxy-2-

propyl radical.[1]

Polymerization Initiation: Both of these highly reactive radical species can then initiate the

polymerization of monomer units (e.g., acrylates) in the photoresist, leading to the rapid

formation of a crosslinked polymer network.[1]
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Photoinitiation Mechanism of 2-Hydroxy-2-methylpropiophenone
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Caption: Norrish Type I photo-cleavage mechanism.

Quantitative Data Summary
The concentration of 2-Hydroxy-2-methylpropiophenone in a photopolymerizable formulation

directly impacts the kinetics of polymerization and the mechanical properties of the final cured

material.

Table 1: Effect of Photoinitiator Concentration on
Hydrogel Properties
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This table summarizes findings from a study on polyvinylpyrrolidone-based hydrogels,

demonstrating how increasing the amount of 2-Hydroxy-2-methylpropiophenone affects the

material's structural and mechanical characteristics.[6]

Photoinitiator
Amount

Polymer Network
Structure

Tensile Strength
Percentage
Elongation

Low
Less compact, longer

polymer chains
Lower Higher

High

More compact, shorter

and more numerous

crosslinked chains

Increased Decreased

Data adapted from a study on the influence of 2-hydroxy-2-methylpropiophenone content in

hydrogel materials.[6]

Table 2: Example Formulations in Photolithography
This table provides examples of concentrations used in specific photolithography-related

applications.

Application
Monomer/Oligomer
System

Photoinitiator
Concentration

Reference

Fabrication of non-

gas-permeable mold

Isobornyl acrylate, n-

butyl acrylate,

triethylene glycol

diacrylate

4 wt% [7]

Synthesis of

composite

superabsorbent

Acrylic acid,

acrylamide, sodium 4-

styrenesulfonate

Not specified, used as

initiator
[8]

Stop-Flow Lithography
Poly(ethylene glycol)

diacrylate solution

Not specified, used as

initiator
[8][9]

Experimental Protocols
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Protocol 1: General Protocol for UV Photolithography
This protocol outlines the fundamental steps for creating a patterned polymer structure on a

substrate using a photoresist containing 2-Hydroxy-2-methylpropiophenone.

Materials:

Substrate (e.g., silicon wafer, glass slide)

Photoresist formulation: Monomer/oligomer blend (e.g., acrylates), 2-Hydroxy-2-
methylpropiophenone (1-5 wt%), and a suitable solvent.

Spin coater

Hot plate

UV light source (e.g., mask aligner, LED lamp at ~365 nm)

Photomask with desired pattern

Developer solvent (e.g., acetone, isopropanol)

Methodology:

Substrate Preparation: Clean the substrate thoroughly using solvents (e.g., acetone,

isopropanol) and dry with a nitrogen gun. If necessary, apply an adhesion promoter.

Photoresist Application: Dispense the photoresist formulation onto the center of the

substrate.

Spin Coating: Mount the substrate on the spin coater. Spin at a defined speed (e.g., 1000-

4000 rpm) for 30-60 seconds to achieve the desired film thickness.

Soft Bake: Place the coated substrate on a hot plate at a specified temperature (e.g., 65-

95°C) for 1-5 minutes to evaporate the solvent.[10]

UV Exposure: Place the photomask over the photoresist-coated substrate. Expose the

assembly to UV light (e.g., 365 nm) with a specific dose (e.g., 100-200 mJ/cm²).[10] The
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photoinitiator will generate radicals in the exposed regions, causing polymerization.

Post-Exposure Bake (Optional but Recommended): Bake the substrate on a hot plate (e.g.,

65-95°C) for 1-5 minutes to enhance crosslinking and improve feature definition.[10]

Development: Immerse the substrate in the developer solvent for 30-60 seconds with gentle

agitation. The unpolymerized resist (unexposed regions) will dissolve, revealing the

patterned structure.

Hard Bake (Optional): To further stabilize the patterned features, bake the substrate at a

higher temperature (e.g., 120-165°C).[10]

General Photolithography Workflow
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Caption: Standard workflow for a photolithography process.

Protocol 2: Fabrication of a Microstructured Polymer
Film
This protocol is adapted from a method for creating a polymer mold and is representative of a

common application for 2-Hydroxy-2-methylpropiophenone.[7]

Materials:

Photopolymer blend: 43 wt% isobornyl acrylate, 33 wt% n-butyl acrylate, 20 wt% triethylene

glycol diacrylate, and 4 wt% 2-hydroxy-2-methylpropiophenone.[7]

Glass substrate
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Master mold with desired microstructures (with release layer treatment)

UV LED light source (365 nm, e.g., 72 W)[7]

Methodology:

Preparation: Prepare the photopolymer blend by mixing the components thoroughly until a

homogeneous solution is achieved.

Application: Apply the photopolymer blend onto a clean glass substrate.

Molding: Carefully press the release-treated master mold onto the coated substrate,

ensuring even pressure to displace excess resin and avoid air bubbles.

UV Curing: While maintaining pressure, expose the entire assembly to a 365 nm UV light

source for approximately 5 seconds.[7] The 2-Hydroxy-2-methylpropiophenone will initiate

rapid polymerization, solidifying the resin.

Demolding: After curing, carefully separate the master mold from the substrate. The

substrate will now have a solidified, microstructured polymer film that is a negative replica of

the master mold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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